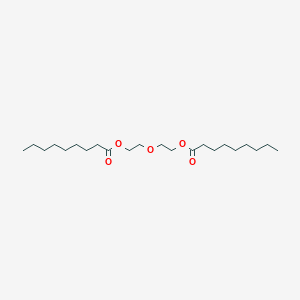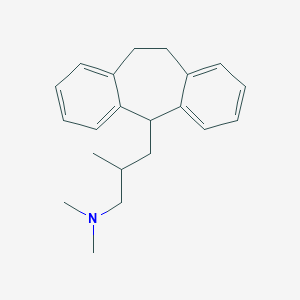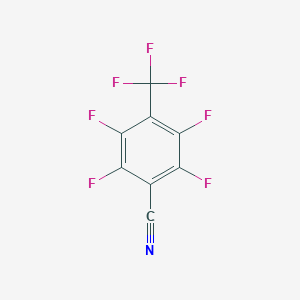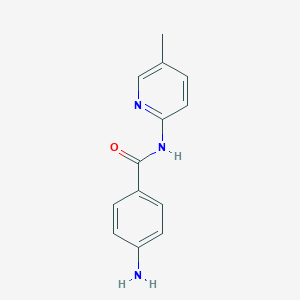
Diethylene glycol dipelargonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene glycol dipelargonate (DGD) is a chemical compound that belongs to the family of glycol esters. It is widely used in various fields such as cosmetics, lubricants, and pharmaceuticals due to its unique properties.
Mécanisme D'action
The mechanism of action of Diethylene glycol dipelargonate is not well understood. However, it is believed that Diethylene glycol dipelargonate interacts with the cell membrane and alters its properties. This leads to changes in the permeability of the membrane and affects the transport of molecules across the membrane.
Effets Biochimiques Et Physiologiques
Diethylene glycol dipelargonate has been shown to have a range of biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. Diethylene glycol dipelargonate has also been shown to reduce the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Diethylene glycol dipelargonate has several advantages for lab experiments. It is stable under a wide range of conditions and is easy to handle and store. Diethylene glycol dipelargonate is also non-toxic and biodegradable, making it an environmentally friendly option. However, Diethylene glycol dipelargonate has some limitations. It is not water-soluble, which limits its use in aqueous systems. In addition, the purity of Diethylene glycol dipelargonate can affect its properties, which can lead to inconsistent results.
Orientations Futures
There are several future directions for the study of Diethylene glycol dipelargonate. One area of research is the development of new synthesis methods to improve the yield and purity of Diethylene glycol dipelargonate. Another area of research is the investigation of the mechanism of action of Diethylene glycol dipelargonate. This will help to better understand its properties and potential applications. Additionally, the use of Diethylene glycol dipelargonate in drug delivery systems and as a surfactant in the preparation of novel materials is an area of active research.
Conclusion:
In conclusion, Diethylene glycol dipelargonate is a versatile chemical compound that has a wide range of applications in various fields. Its unique properties make it an attractive option for scientific research. The synthesis method of Diethylene glycol dipelargonate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethylene glycol dipelargonate in various applications.
Méthodes De Synthèse
The synthesis of Diethylene glycol dipelargonate involves the reaction between diethylene glycol and pelargonic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure. The yield of Diethylene glycol dipelargonate depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
Diethylene glycol dipelargonate has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. Diethylene glycol dipelargonate has also been used as a lubricant in the preparation of biodegradable polymers. In addition, Diethylene glycol dipelargonate has been used as a dispersant in the preparation of nanocomposites.
Propriétés
Numéro CAS |
106-01-4 |
|---|---|
Nom du produit |
Diethylene glycol dipelargonate |
Formule moléculaire |
C22H42O5 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2-(2-nonanoyloxyethoxy)ethyl nonanoate |
InChI |
InChI=1S/C22H42O5/c1-3-5-7-9-11-13-15-21(23)26-19-17-25-18-20-27-22(24)16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
RTGQGAXEHFZMBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC |
Autres numéros CAS |
106-01-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)




![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)



![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)